molecular formula C11H13ClN2OS B2435247 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride CAS No. 2095411-13-3

5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride

Cat. No.: B2435247
CAS No.: 2095411-13-3
M. Wt: 256.75
InChI Key: RISXSMLMRNFLCA-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride is a small molecule with the molecular formula C 12 H 15 ClN 2 OS and a molecular weight of 270.78 g/mol . This compound features a thiazole amine core structure substituted with a 3-methoxybenzyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The aminothiazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities. Researchers utilize this high-purity compound as a key building block for the synthesis of more complex molecules, particularly in exploring new therapeutic agents . Its structural features make it a candidate for inclusion in compound libraries for high-throughput screening. Suppliers of this compound are typically engaged in the production of pharmaceutical intermediates, peptides, and active pharmaceutical ingredients (APIs), underscoring its relevance in the pre-clinical research pipeline . This product is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Professionals should handle this material using appropriate safety precautions, refer to the Safety Data Sheet (SDS) before use, and adhere to all relevant local and national regulations for the storage and disposal of laboratory chemicals.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXSMLMRNFLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride typically involves the reaction of 3-methoxybenzylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Substitution Reactions

The amine group at the 2-position of the thiazole ring and the methoxybenzyl substituent participate in nucleophilic and electrophilic substitutions.

Key Reactions:

  • Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, treatment with acetyl chloride in ethanol yields N-acetyl-5-(3-methoxybenzyl)thiazol-2-amine.

  • Electrophilic Aromatic Substitution: The methoxybenzyl group undergoes nitration or sulfonation at the para position relative to the methoxy group under acidic conditions.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYield*Reference
AcylationAcetyl chloride, ethanol, 25°CN-Acetyl derivative~65%
NitrationHNO₃, H₂SO₄, 0°C5-(3-Methoxy-4-nitrobenzyl)thiazol-2-amineN/A

*Yields are estimated based on analogous thiazole reactions .

Oxidation and Reduction

The thiazole ring and benzyl group exhibit redox activity.

Key Reactions:

  • Oxidation: Treatment with hydrogen peroxide oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on reaction duration.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this destabilizes the aromatic system.

Table 2: Oxidation/Reduction Reactions

Reaction TypeReagents/ConditionsProductOutcomeReference
Sulfur OxidationH₂O₂, acetic acid, 50°CThiazole sulfoxidePartial ring destabilization
Ring HydrogenationH₂ (1 atm), Pd-C, ethanolThiazolidine derivativeLoss of aromaticity

Coupling Reactions

The amine group facilitates cross-coupling reactions to build complex architectures.

Key Reactions:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine position .

  • Suzuki-Miyaura Coupling: Requires bromination of the benzyl group first; subsequent coupling with boronic acids extends conjugation.

Table 3: Coupling Reactions

Reaction TypeReagents/ConditionsProductApplicationReference
Buchwald-HartwigPd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°CN-Arylthiazol-2-amine derivativesDrug discovery
Suzuki (post-bromination)Br₂, CHCl₃ → Pd(PPh₃)₄, boronic acidBiaryl-thiazole hybridsMaterials chemistry

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, regenerating the free base.

Key Behavior:

  • Deprotonation: In alkaline conditions (pH > 10), the amine group loses a proton, forming a neutral thiazol-2-amine species.

  • Reprecipitation: Acidification (HCl) recovers the hydrochloride salt, enhancing solubility in polar solvents.

Metal Chelation

The thiazole nitrogen and amine group coordinate transition metals, enabling catalytic or therapeutic applications.

Key Complexes:

  • Cu(II) Complexes: Forms stable octahedral complexes with Cu²⁺ in ethanol/water mixtures, characterized by UV-Vis spectroscopy .

  • Fe(III) Chelation: Binds Fe³⁺ via the thiazole nitrogen, potentially modulating oxidative stress pathways .

Stability and Reactivity Insights

  • pH Sensitivity: The compound is stable in acidic conditions (pH 2–6) but degrades above pH 8 due to amine oxidation.

  • Thermal Stability: Decomposes at >200°C, with DSC showing an exothermic peak at 215°C.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of 5-(3-Methoxybenzyl)thiazol-2-amine Hydrochloride

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Studies indicate that compounds with thiazole structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to bacterial cell death .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-78.50
HeLa6.90

The compound exhibited a dose-dependent inhibition of cell proliferation, likely through the induction of apoptosis via mitochondrial dysfunction and activation of caspases .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of thiazole derivatives, including this compound.

Mechanism of Action :

  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Modulation of NF-kB signaling pathways.

Table 3: Anti-inflammatory Activity

CytokineInhibition (%) at 10 µM
TNF-α65%
IL-658%

These findings suggest that the compound may be useful in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has gained attention, particularly in models of oxidative stress.

Case Study: Neuroprotection Against Oxidative Stress

In vitro studies using PC12 cells showed that treatment with this compound resulted in:

Table 4: Neuroprotective Effects

ConditionCell Viability (%)
Control100
H₂O₂ Treatment40
H₂O₂ + Compound Treatment70

The compound significantly improved cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxybenzyl)thiazol-2-amine
  • 5-(3-Methylbenzyl)thiazol-2-amine
  • 5-Cyclobutyl-1,3-thiazol-2-amine

Comparison

Compared to its analogs, 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride may exhibit unique properties due to the presence of the methoxy group at the 3-position of the benzyl ring. This structural difference can influence its reactivity, biological activity, and overall efficacy in various applications. For instance, the methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The methoxy group on the benzyl moiety can influence the compound's reactivity and overall efficacy. Thiazole derivatives are recognized for their ability to interact with various biological targets, leading to significant changes in cellular functions.

Target Interactions

The specific targets of this compound remain largely unidentified. However, thiazole derivatives generally exhibit interactions that can modulate various biochemical pathways, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects .

Biochemical Pathways

Research indicates that thiazole compounds may affect several biochemical pathways. These interactions can result in downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth . The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better membrane permeability and target interaction.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Thiazole derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis. Studies suggest that modifications at specific positions on the thiazole ring can enhance antibacterial potency .
  • Anticancer Properties : Compounds similar to 5-(3-Methoxybenzyl)thiazol-2-amine have demonstrated cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells through intrinsic pathways .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. This suggests a broader therapeutic potential for neurological disorders .

Anticancer Activity

A study evaluating various thiazole derivatives found that certain modifications significantly enhanced cytotoxicity against cancer cells. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values in the low micromolar range against human cancer cell lines . This highlights the importance of structural modifications in enhancing biological activity.

Antimicrobial Studies

Research has shown that 2-aminothiazoles exhibit strong antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as sub-micromolar levels, indicating their potential as novel anti-tubercular agents .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis with sub-micromolar MICs
AnticancerInduces apoptosis in MCF-7 cells; low micromolar IC50 values
NeuroprotectiveProtects PC12 cells from oxidative damage

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of α-bromoketones with substituted thioureas in ethanol, using DIPEA as a base. For example, reacting 2-bromo-1-(3-methoxybenzyl)ethanone with thiourea in ethanol at room temperature for 48–72 hours yields the thiazole core. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt .
  • Critical Parameters : Stirring duration (3–7 days), solvent choice (absolute ethanol enhances purity), and stoichiometric ratios (0.95–1.1 equiv. of thiourea to α-bromoketone) significantly affect yields (typically 60–85%). Purification via ethyl acetate washing and MgSO4 drying is standard .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 265.08 for the free base) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Protocols :

  • Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL for thiazole derivatives) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to assess IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to drug design?

  • Approach : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic interactions .
  • Validation : Correlate computed dipole moments (e.g., ~4.5 Debye) with experimental solubility and crystallinity data .

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